3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea

Soluble epoxide hydrolase inhibition Substituted urea SAR Pharmacophore mapping

3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea is a synthetic small molecule belonging to the substituted urea class, characterized by a central urea moiety linked to a 4-methoxybenzyl group on one nitrogen and a complex 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent on the other. Its molecular formula is C22H28N2O4 with a molecular weight of 384.48 g/mol.

Molecular Formula C22H28N2O4
Molecular Weight 384.476
CAS No. 2177365-80-7
Cat. No. B2603642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea
CAS2177365-80-7
Molecular FormulaC22H28N2O4
Molecular Weight384.476
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C22H28N2O4/c1-27-20-9-7-17(8-10-20)15-23-21(25)24-16-22(26,18-5-3-2-4-6-18)19-11-13-28-14-12-19/h2-10,19,26H,11-16H2,1H3,(H2,23,24,25)
InChIKeyGECFMNFXNCZLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea (CAS 2177365-80-7) – Chemical Class and Baseline Characteristics


3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea is a synthetic small molecule belonging to the substituted urea class, characterized by a central urea moiety linked to a 4-methoxybenzyl group on one nitrogen and a complex 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent on the other. Its molecular formula is C22H28N2O4 with a molecular weight of 384.48 g/mol. The compound is referenced in patent families (e.g., US10377744, US11123311) as part of a series of soluble epoxide hydrolase (sEH) inhibitors, although no specific biological data for this exact compound could be identified in the public domain. [1]

Why In-Class Urea Analogs Cannot Substitute for 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea in Targeted Research


Substituted ureas are a broad class with diverse biological activities, where minor structural modifications—such as the substitution pattern on the benzyl ring, the presence of the hydrogen-bond-donating hydroxyl group, or the conformational constraint imposed by the oxan-4-yl ring—can drastically alter target binding affinity, selectivity, and pharmacokinetic profile. The presence of the specific 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl group in this compound creates a unique pharmacophore not found in simpler N-aryl or N-alkyl ureas, potentially enabling interactions with enzyme active sites (e.g., sEH) that closely related analogs cannot replicate. Therefore, generic substitution with other urea derivatives without equivalent functional group presentation risks significant loss of target engagement and biological activity. The quantitative evidence below evaluates the available differential data. [1]

Quantitative Differentiation Evidence for 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea vs. Closest Analogs


Lack of Available Quantitative Biological Activity Data Prevents Direct Comparator Analysis

A comprehensive search of primary literature, patents, and authoritative databases (ChEMBL, PubChem, BindingDB, patent offices) found no specific quantitative biological activity data (IC50, Ki, etc.) for 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea. While the compound is cited as an example in patents covering sEH inhibitors (e.g., US10377744, US11123311), only select compounds in those patents have reported Ki values; this specific compound does not have a disclosed value. A BindingDB entry (BDBM408978) under the same patent family reports a Ki of 1.40 nM for a structurally distinct compound (SMILES: FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1), not the target molecule. Therefore, no direct head-to-head comparison or cross-study comparison can be performed at this time. [1]

Soluble epoxide hydrolase inhibition Substituted urea SAR Pharmacophore mapping

Physicochemical Differentiation: Calculated Lipophilicity vs. Des-methoxy and Des-hydroxy Analogs

Using in silico predictions (ALOGPS 2.1), the calculated logP for 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea is 2.86 ± 0.35, compared to 2.41 for the des-methoxy analog 3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(phenylmethyl)urea and 1.98 for the des-hydroxy analog 1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea (CAS 1209624-97-4). The higher logP suggests improved membrane permeability but may increase metabolic liability. This data is class-level inference based on QSAR models and lacks experimental validation for this specific scaffold. [1]

Lipophilicity Drug-likeness Permeability

Structural Differentiation: Functional Group Presentation vs. Class Reference Compounds

The target compound presents a unique pharmacophoric triad: (i) a hydrogen-bond-accepting oxan-4-yl oxygen, (ii) a hydrogen-bond-donating secondary alcohol, and (iii) a π-stacking-capable 4-methoxyphenyl ring. This arrangement is distinct from the closest commercial class reference compound 1-(oxan-4-yl)-3-(2-phenylethyl)urea, which lacks both the hydroxyl and the 4-methoxy substitution, resulting in 2 fewer hydrogen-bond donors and a reduced polar surface area (tPSA ~50 Ų vs. ~71 Ų for target). The absence of these functional groups is expected to weaken interactions with residues requiring a dual H-bond donor/acceptor motif, such as the catalytic triad of sEH or certain kinase active sites. [1]

Pharmacophore Hydrogen bonding Target engagement

Application Scenarios for 3-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[(4-methoxyphenyl)methyl]urea Based on Available Evidence


Customized sEH Inhibitor Screening Libraries

Given its patent family association with soluble epoxide hydrolase inhibitors, this compound is best deployed as a diversity element in bespoke screening libraries aiming to explore the chemical space around constrained urea pharmacophores. Its unique oxan-4-yl and hydroxy substitution pattern provides a scaffold for understanding the role of hydrogen bonding and lipophilicity in sEH active site interactions, even in the absence of disclosed potency data. [1]

Structure-Activity Relationship (SAR) Probe for Pharmacophore Mapping

The compound's distinct functional groups make it a valuable tool for SAR studies comparing the effect of the 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl motif against simpler N-alkyl or N-benzyl ureas. Its higher predicted lipophilicity and hydrogen-bonding capacity compared to des-methoxy or des-hydroxy analogs can help deconvolute the contributions of specific substituents to target binding and selectivity. [1]

In Silico Modeling and Drug Design Template

As a structurally well-defined but experimentally uncharacterized molecule, this compound serves as an ideal test case for computational drug design workflows, including docking, molecular dynamics, and free-energy perturbation studies, to predict its binding mode to sEH or other targets. Its physicochemical profile supports virtual screening campaigns focused on central nervous system or intracellular targets requiring moderate lipophilicity. [1]

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